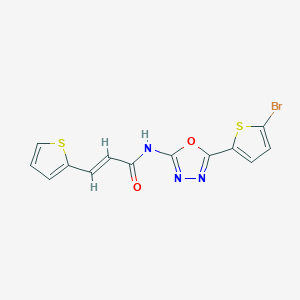
(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H8BrN3O2S2 and its molecular weight is 382.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a bromothiophene moiety and an oxadiazole ring, which are known to contribute to various biological activities. The molecular formula is C13H9BrN2O2S with a molecular weight of approximately 325.19 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. A common synthetic route includes:
- Formation of the Oxadiazole Ring : Reaction of 5-bromothiophene with hydrazine derivatives.
- Acrylamide Formation : Coupling the oxadiazole derivative with thiophenes using standard coupling techniques.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have demonstrated that derivatives containing the oxadiazole ring show significant antimicrobial properties. For instance:
- Activity against Gram-positive and Gram-negative bacteria : The compound has been tested against several bacterial strains, showing notable inhibition zones in agar diffusion assays. Specific derivatives have displayed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has also been explored:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines (e.g., HeLa, MCF7) reported IC50 values ranging from 10 to 25 µM for the compound, indicating effective cytotoxicity .
- Animal Models : In vivo studies using murine models have shown that administration of the compound can significantly reduce tumor size compared to control groups treated with vehicle alone .
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and proliferation pathways.
Data Tables
科学的研究の応用
Biological Activities
Research indicates that compounds similar to (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibit significant biological activities. The following table summarizes some of the potential biological effects:
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Synthesis of 5-bromothiophen-2-carboxylic acid .
- Formation of the corresponding acid chloride .
- Reaction with thiophene and acrylamide under basic conditions .
This multi-step process allows for the careful control of yield and purity, essential for obtaining the final product in a research setting.
Anticancer Activity
Recent studies have shown that similar compounds undergo evaluation by institutions like the National Cancer Institute (NCI). For instance, derivatives of oxadiazole have been tested for their activity against a panel of cancer cell lines, demonstrating significant inhibition rates. The compound's structure suggests it may interact with specific biological targets involved in cancer progression.
Antimicrobial Studies
Research has also focused on the antimicrobial properties of related thiophene-containing compounds. These studies reveal that modifications in the structure can enhance efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.
特性
IUPAC Name |
(E)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2S2/c14-10-5-4-9(21-10)12-16-17-13(19-12)15-11(18)6-3-8-2-1-7-20-8/h1-7H,(H,15,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZARPXXHTLNI-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














